1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is a derivative of 1-naphthylamine, which is an aromatic amine derived from naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride typically involves multiple steps:
Reduction of 1-Nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Hydrogenation: The 1-naphthylamine is then subjected to hydrogenation in the presence of a catalyst to produce 1,2,3,4-tetrahydro-1-naphthylamine.
Chlorination and Methoxylation: The tetrahydro compound undergoes chlorination and methoxylation to introduce the chloro and methoxy groups at the desired positions.
Methylation: The final step involves the methylation of the amine group, followed by conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. The use of continuous flow reactors and advanced catalytic systems ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Naphthoquinone Derivatives: Formed through oxidation reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: The parent compound, which lacks the additional functional groups.
2-Naphthylamine: A structural isomer with different chemical properties.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form without the chloro, methoxy, and methyl groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
30074-74-9 |
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Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H |
InChI Key |
PAJIFHNCQNJSEG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Origin of Product |
United States |
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